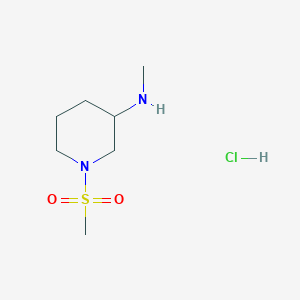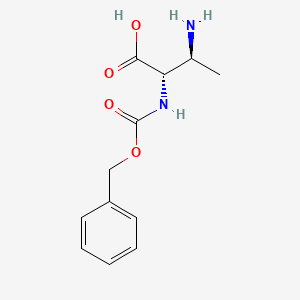
N-Acetyl-2,3-difluoro-L-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-2,3-difluoro-L-tyrosine is a synthetic derivative of the amino acid L-tyrosine It is characterized by the presence of acetyl and difluoro groups attached to the tyrosine molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-2,3-difluoro-L-tyrosine typically involves the acetylation of 2,3-difluoro-L-tyrosineThe final step involves the acetylation of the amino group to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-2,3-difluoro-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the tyrosine moiety can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like organolithium compounds and Grignard reagents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
N-Acetyl-2,3-difluoro-L-tyrosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of N-Acetyl-2,3-difluoro-L-tyrosine involves its interaction with specific molecular targets. The acetyl and difluoro groups enhance its binding affinity to certain enzymes and receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on the context .
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-L-tyrosine: Similar in structure but lacks the difluoro groups.
N-Acetyl-L-cysteine: Another acetylated amino acid with different functional properties.
N-Acetyl-L-tryptophan: An acetylated derivative of tryptophan with distinct biochemical roles.
Uniqueness
N-Acetyl-2,3-difluoro-L-tyrosine is unique due to the presence of both acetyl and difluoro groups, which confer distinct chemical and biological properties. These modifications enhance its stability, solubility, and binding affinity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C11H11F2NO4 |
|---|---|
Peso molecular |
259.21 g/mol |
Nombre IUPAC |
(2S)-2-acetamido-3-(2,3-difluoro-4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C11H11F2NO4/c1-5(15)14-7(11(17)18)4-6-2-3-8(16)10(13)9(6)12/h2-3,7,16H,4H2,1H3,(H,14,15)(H,17,18)/t7-/m0/s1 |
Clave InChI |
JVCDKOKEKFDEDU-ZETCQYMHSA-N |
SMILES isomérico |
CC(=O)N[C@@H](CC1=C(C(=C(C=C1)O)F)F)C(=O)O |
SMILES canónico |
CC(=O)NC(CC1=C(C(=C(C=C1)O)F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine-3-carboxylate](/img/structure/B13087014.png)






amine](/img/structure/B13087042.png)


